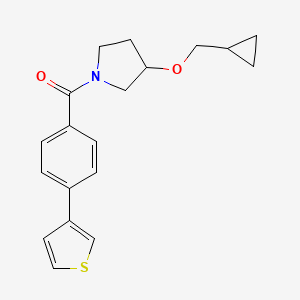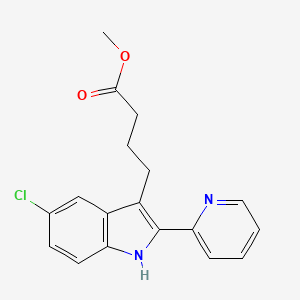
methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate” is a small molecule that has been found to inhibit the activity of α and β isozymes of GSK-3 . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .
Synthesis Analysis
The synthesis of similar compounds often involves the use of various starting materials and reaction conditions . For instance, one method involves adding 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate to ethanol under stirring at room temperature, and then refluxing the reaction mixture for 8 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . This analysis reveals characteristic torsion angles and indicates a high rotational freedom of the pyridyl group linked at certain carbon atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, one study revealed that a compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited the polymerization of tubulin .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, X-ray crystallography analyses reveal that one compound is a monohydrate .科学的研究の応用
Antimicrobial Activity : Novel derivatives of indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles have been prepared, showcasing antimicrobial activities. These compounds include various substituted phenyl groups and demonstrate significant potential in antimicrobial applications (Sreeramulu & Ashokgajapathiraju, 2014).
Urease Inhibitors : Research on novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides has revealed potent inhibitory potential against the urease enzyme. These compounds, which were structurally confirmed through various analyses, could be valuable in therapeutic applications, particularly in drug design programs (Nazir et al., 2018).
Conventional and Microwave-Assisted Synthesis : Comparative studies have been conducted on the conventional and microwave-assisted synthesis of novel indole derivatives. These studies focused on their antimicrobial activities, showing that microwave irradiation can improve reaction times, yields, and reproducibility (Anekal & Biradar, 2012).
Herbicidal Applications : Research into pyrrole dicarboxylates has shown that certain chloropyridinyl analogs possess varying biological properties, including herbicidal activities. Molecular modeling techniques were used to predict their soil binding and transport properties, which are crucial for their herbicidal efficacy (Andrea et al., 1990).
Antitumor Properties : A study has synthesized new 4-methyl-substituted-pyrido[4,3-b]indoles, demonstrating potential as antineoplastic agents. This research explored the synthetic pathways and evaluated the compounds' antitumor properties in various in vitro and in vivo models (Nguyen et al., 1992).
Asymmetric Synthesis : There has been progress in asymmetric Friedel-Crafts alkylation of indoles, catalyzed by scandium triflate complexes. This process has resulted in the formation of substituted 4-(indol-3-yl)-2-oxo-4-arylbutyric acid methyl esters, which are significant for pharmaceutical applications (Desimoni et al., 2008).
作用機序
Safety and Hazards
将来の方向性
Indole derivatives, which include “methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate”, have diverse biological activities and immense potential for therapeutic applications . Therefore, they are of great interest to researchers for the synthesis of a variety of indole derivatives and the exploration of their therapeutic possibilities .
特性
IUPAC Name |
methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-17(22)7-4-5-13-14-11-12(19)8-9-15(14)21-18(13)16-6-2-3-10-20-16/h2-3,6,8-11,21H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDDYIHZIFFKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
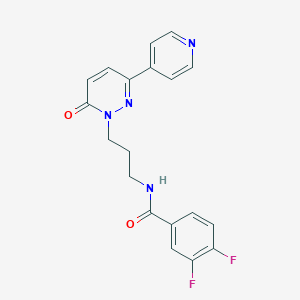
![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2433925.png)

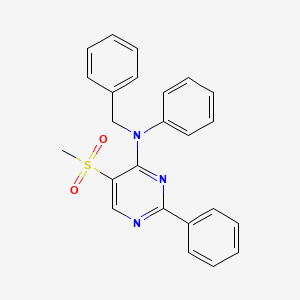
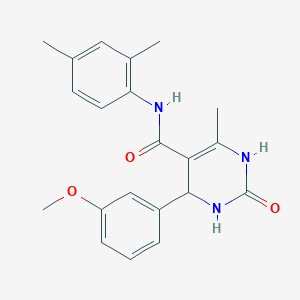
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2433934.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(methylthio)benzamide](/img/structure/B2433936.png)
![tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B2433937.png)

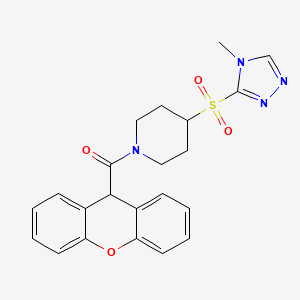
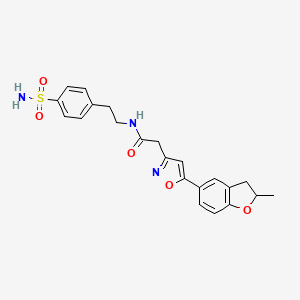
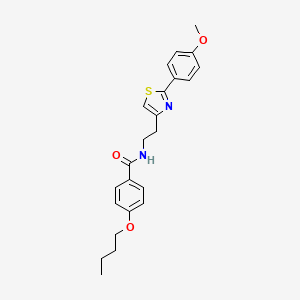
![tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2433942.png)
